N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-26(2,3)19-11-9-17(10-12-19)23-16-22(28)21-14-13-20(15-24(21)30-23)27-25(29)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYMYSUFSNDDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation and Cyclization
The reaction begins with 2-hydroxyacetophenone and 4-tert-butylbenzaldehyde under basic conditions (e.g., NaOH or KOH) to form a chalcone intermediate. Subsequent cyclization via the Algar-Flynn-Oyamada reaction using hydrogen peroxide (H₂O₂) yields 2-(4-tert-butylphenyl)-4H-chromen-4-one. Typical conditions involve refluxing in ethanol or methanol, with reaction times ranging from 6–12 hours (Table 1).
Table 1: Reaction Conditions for Chromen-4-one Synthesis
Friedel-Crafts Acylation
Alternatively, 2-hydroxyacetophenone reacts with 4-tert-butylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the chromenone core. This method avoids multi-step condensation but requires stringent anhydrous conditions.
Nitration and Reduction to 7-Amino Intermediate
Introducing the amino group at position 7 involves nitration followed by reduction .
Regioselective Nitration
Nitration of 2-(4-tert-butylphenyl)-4H-chromen-4-one using a nitrating mixture (H₂SO₄/HNO₃, 3:1) at 75°C for 1 hour selectively functionalizes position 7, yielding 7-nitro-2-(4-tert-butylphenyl)-4H-chromen-4-one. The electron-withdrawing keto group directs electrophilic substitution to the para position (C7).
Reductive Amination
The nitro group is reduced to an amine using SnCl₂·2H₂O in methanol at 60°C for 8 hours. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner alternative but requires higher pressures (Table 2).
Table 2: Reduction Methods for 7-Nitro Intermediate
| Reducing Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| SnCl₂·2H₂O | MeOH | 60°C | 8 h | 85% | |
| H₂/Pd-C (10%) | EtOAc | RT, 40 psi | 4 h | 92% |
Acylation to Form the Benzamide Moiety
The 7-amino group undergoes acylation with benzoyl chloride or derivatives.
Schotten-Baumann Reaction
Reaction of 7-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one with benzoyl chloride in aqueous NaOH and dichloromethane (DCM) at 0–5°C yields the target compound. This method is rapid but may require excess acylating agent.
Coupling Reagent-Mediated Acylation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt) in DCM improves yields (Table 3). This approach minimizes hydrolysis and side reactions.
Table 3: Acylation Conditions Comparison
| Method | Reagents | Solvent | Yield | Source |
|---|---|---|---|---|
| Schotten-Baumann | Benzoyl chloride + NaOH | DCM/H₂O | 75% | |
| EDCl/HOBt | Benzoyl chloride | DCM | 88% |
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
Introducing the 4-tert-butylphenyl group via palladium-catalyzed coupling between 2-bromo-4H-chromen-4-one and 4-tert-butylphenylboronic acid offers regioselectivity. However, bromination at position 2 remains challenging.
Solid-Phase Synthesis
Immobilizing the chromenone core on resin enables stepwise functionalization, though scalability is limited.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, differing in substituents, electronic properties, or biological activity:
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Features a benzamide linked to a 3,4-dimethoxyphenethylamine group instead of a chromenone core.
- Synthesis : Prepared via benzoylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield, mp 90°C) .
- Key Differences: Lacks the chromen-4-one scaffold, reducing planar rigidity. Lower molecular weight (C₁₇H₁₉NO₃, 297.3 g/mol) suggests improved solubility .
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide
- Structure: Positional isomer of the target compound, with the benzamide at the 6-position of the chromenone and a 4-methoxybenzamide group.
- Properties: Molecular formula C₂₇H₂₅NO₄ (427.5 g/mol) .
- Key Differences :
N-(4-Oxo-2-(Trifluoromethyl)-4H-chromen-7-yl)benzamides
- Structure : Chromen-4-one core with a trifluoromethyl (-CF₃) group at the 2-position and benzamide at the 7-position .
- Synthesis: Synthesized via alkylation of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one with aryl halides .
- Key Differences :
- -CF₃ group increases electronegativity and metabolic stability compared to the tert-butyl group.
- Higher lipophilicity (logP) due to -CF₃ may affect membrane permeability.
4-[(4-Bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide
- Structure: Contains a sulfonyl linker and bromophenyl group, diverging from the chromenone scaffold.
- Properties: UV-Vis absorption peaks at 202.6 nm and 255.5 nm in methanol, indicating strong π→π* transitions .
- Bromine atom may enable radiolabeling or halogen bonding in drug design, unlike the tert-butyl group .
Structural and Functional Analysis Table
Implications of Structural Variations
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electronic Effects : Methoxy (in ) and trifluoromethyl (in ) groups alter electron density, impacting binding to targets like kinases or GPCRs.
- Positional Isomerism: 6- vs. 7-substitution on the chromenone ring ( vs. ) could affect intermolecular interactions in crystal structures or pharmacological activity.
Q & A
Basic Research Questions
What are the standard synthetic routes for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process starting with the preparation of the chromenone core. A common approach includes:
Chromenone formation : Cyclization of substituted 2-hydroxyacetophenone derivatives under acidic conditions .
Substituent introduction : The tert-butylphenyl group is introduced via Friedel-Crafts alkylation or Suzuki coupling, followed by benzamide conjugation using coupling reagents like EDCI/HOBt .
Optimization : Reaction parameters (solvent polarity, temperature, catalyst loading) are adjusted via Design of Experiments (DoE) to maximize yield. For example, acetonitrile or DMF is used as a solvent, with temperatures ranging from 80–120°C .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR validate the chromenone core (δ 6.5–8.5 ppm for aromatic protons) and benzamide moiety (amide proton at δ 8.1–8.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 442.2) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For chromenone derivatives, a narrow gap (~3.5 eV) suggests potential charge-transfer interactions .
- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinases. Docking scores (e.g., Glide score ≤ −8.0 kcal/mol) indicate strong binding affinity, guiding in vitro assays .
How should researchers address discrepancies in crystallographic data during structure refinement?
- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. Discrepancies in R values (>5%) may require re-examining hydrogen bonding or disorder modeling .
- Validation metrics : Check PLATON alerts for missed symmetry or overfitting. For example, a Flack parameter >0.1 suggests incorrect absolute structure assignment .
What strategies are effective in optimizing the compound’s solubility and stability for biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Stability testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Half-life <24 hours may necessitate prodrug derivatization (e.g., esterification of the benzamide) .
Methodological Challenges and Solutions
How can researchers mitigate side reactions during benzamide conjugation?
- Protection/deprotection : Temporarily protect reactive hydroxyl groups on the chromenone core using TMSCl before benzamide coupling .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while minimizing ester byproducts .
What experimental designs are recommended for studying the compound’s pharmacokinetic (PK) properties?
- In vitro models : Caco-2 cell monolayers assess permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic clearance. A high Clint (>50 mL/min/kg) suggests rapid hepatic metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
